molecular formula C17H21NO4 B14382071 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid CAS No. 89499-07-0

3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid

Cat. No.: B14382071
CAS No.: 89499-07-0
M. Wt: 303.35 g/mol
InChI Key: JYUHAGLOGSHXBM-UHFFFAOYSA-N
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Description

3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid is a chemical compound characterized by the presence of a naphthalene ring, a hydroxy group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid typically involves the following steps:

    Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy group.

    Attachment of the hydroxypropyl group: The naphthalen-1-yloxy intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.

    Amination: The hydroxypropyl intermediate is then reacted with an appropriate amine, such as butylamine, to form the amino group.

    Formation of the butanoic acid moiety: Finally, the amino intermediate is reacted with a suitable carboxylic acid derivative, such as succinic anhydride, to form the butanoic acid moiety.

Industrial Production Methods

Industrial production of 3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthalene ring can undergo reduction to form a dihydronaphthalene derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of naphthalen-1-one derivatives.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups allow the compound to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

89499-07-0

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]butanoic acid

InChI

InChI=1S/C17H21NO4/c1-12(9-17(20)21)18-10-14(19)11-22-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14,18-19H,9-11H2,1H3,(H,20,21)

InChI Key

JYUHAGLOGSHXBM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NCC(COC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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